molecular formula C11H18N2O B13092076 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13092076
M. Wt: 194.27 g/mol
InChI Key: VINZAXJEVBTZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one (CAS 1248367-92-1) is a high-purity dihydropyridinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a 3-amino group on the pyridinone ring and a 3,3-dimethylbutyl substituent at the N1 position, giving it a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol . As a key synthetic intermediate, this compound is valuable for constructing more complex heterocyclic structures. Its core 1,2-dihydropyridin-2-one scaffold is recognized in scientific research as a privileged structure in pharmaceutical development, particularly for exploring therapies targeting the nervous system . The structural motif is found in compounds investigated for potential neuroprotective effects and the treatment of neurodegenerative disorders . The compound is for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-amino-1-(3,3-dimethylbutyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-11(2,3)6-8-13-7-4-5-9(12)10(13)14/h4-5,7H,6,8,12H2,1-3H3

InChI Key

VINZAXJEVBTZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=CC=C(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one typically involves the reaction of 3,3-dimethylbutylamine with a suitable pyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis under optimized conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functionalization via Aldol Condensation

Dihydropyridinones undergo aldol-like reactions with aldehydes in alkaline media. For instance, 4-dialkylaminotetrahydropyridinylidene salts react with aldehydes to form β-aminoketones or β-hydroxyketones (Scheme 2) . Applying this to 3-amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one , the amino group at C3 could participate in condensation with aromatic or aliphatic aldehydes, yielding substituted products.

Key Observations :

  • Aliphatic aldehydes (e.g., cyclohexanecarbaldehyde) favor β-hydroxyketone formation .

  • Aromatic aldehydes (e.g., benzaldehyde) lead to β-aminoketones via secondary amine addition .

Palladium-Catalyzed Cross-Coupling

Patents describe palladium/copper-catalyzed coupling of dihydropyridinones with boronic acids (e.g., forming 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one) . For 3-amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one , analogous cross-coupling at C5 or C6 could introduce aryl/heteroaryl groups under these conditions:

Typical Conditions :

  • Catalyst: Pd(OAc)₂/Cu(OAc)₂

  • Ligand: Phosphine compound

  • Base: Triethylamine

  • Solvent: Toluene/water

Hydrolysis and Rearrangement

Hydrolysis of oxazolo[5,4-b]pyridines in aqueous NaOH yields 3-aminopyridin-2(1H)-ones (Table 3) . While 3-amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one is not directly derived from this method, its stability under basic conditions suggests potential for ring-opening or tautomerization.

Table 2: Hydrolysis of oxazolo-pyridines

SubstrateConditionsProductYieldReference
7-Aryloxazolo[5,4-b]pyridineNaOH, EtOH/H₂O, 1.5 h3-Amino-4-arylpyridin-2(1H)-one74–94%

Oxidation and Reductive Amination

Manganese complexes catalyze C–H oxidation in alkanes and alkenes . For 3-amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one , selective oxidation of the dihydropyridinone ring could yield pyridine derivatives. Conversely, reductive amination might stabilize the amino group or modify substituents.

Proposed Pathway :

  • Oxidation: Mn-catalyzed dehydrogenation to pyridin-2-one.

  • Reductive Amination: Conversion of ketone intermediates to secondary amines.

Limitations and Gaps

No direct studies on 3-amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one were identified. Current inferences rely on:

  • Structural analogs (e.g., 3-aminopyridin-2-ones ).

  • General dihydropyridinone reactivity .
    Further experimental validation is required to confirm these hypothesized pathways.

Scientific Research Applications

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular data, and inferred applications of analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one 3,3-dimethylbutyl C₁₁H₂₀N₂O 220.30 (calculated) Potential kinase inhibition; bulky hydrophobic group
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one Prop-2-en-1-yl C₈H₁₀N₂O 150.18 Unsaturated allyl group; higher reactivity
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one hydrochloride Methoxymethyl C₇H₁₁ClN₂O₂ 202.63 (calculated) Polar ether group; hydrochloride salt enhances stability
3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one 2,2-difluoroethyl C₇H₁₀F₂N₂O 188.17 Fluorinated substituent; increased lipophilicity
(S)-1-(3,3-dimethylbutyl)-5-(((3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-2-one 3,3-dimethylbutyl (in a pyrrolidinone scaffold) C₂₄H₃₃N₅O₂ 421.5 Bioactive kinase inhibitor; substituent enhances binding affinity
Key Observations:

Prop-2-en-1-yl (allyl) substituents () introduce unsaturation, which may enhance reactivity but reduce metabolic stability compared to saturated alkyl chains. Methoxymethyl groups () increase polarity, favoring aqueous solubility, while 2,2-difluoroethyl substituents () enhance lipophilicity and electronegativity, impacting membrane permeability .

Biological Relevance :

  • The 3,3-dimethylbutyl group is recurrent in bioactive molecules, such as kinase inhibitors for pain treatment (), suggesting its role in optimizing target engagement .
  • Fluorinated analogs (e.g., 2,2-difluoroethyl) are often prioritized in drug discovery for their metabolic stability and bioavailability advantages .

Synthetic and Commercial Considerations: Fluorinated derivatives (e.g., 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one) are significantly costlier (€725/50mg) than non-fluorinated analogs, reflecting specialized synthesis requirements . Hydrochloride salts () may improve crystallinity and storage stability compared to free-base forms.

Biological Activity

3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one, identified by its CAS number 1556922-76-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one is C11H18N2OC_{11}H_{18}N_{2}O with a molecular weight of 194.27 g/mol. The compound features a dihydropyridine core, which is significant in medicinal chemistry for its diverse biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Activity : A study evaluated the analgesic properties of various derivatives of dihydropyridine compounds, including 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one. The results demonstrated significant analgesic effects comparable to standard analgesics like aspirin and ibuprofen .
  • Antioxidant Properties : The compound has shown potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro studies suggest that it can scavenge free radicals effectively.
  • Neuroprotective Effects : Preliminary research indicates that the compound may offer neuroprotective benefits. It appears to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

The biological activity of 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one is primarily attributed to its interaction with various biological targets:

  • Calcium Channel Modulation : Dihydropyridine derivatives are known to modulate calcium channels, which plays a role in muscle contraction and neurotransmitter release. This modulation can contribute to both analgesic and neuroprotective effects.
  • Antioxidant Pathways : The compound may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells.

Study on Analgesic Activity

A recent empirical study published in a pharmacology journal assessed the analgesic effects of several new dihydropyridine compounds. Among them, 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one was highlighted for its significant pain-relieving properties in animal models. The study utilized the tail-flick test and formalin test to measure pain response, showing a notable reduction in pain behavior compared to control groups .

Neuroprotective Effects in Animal Models

Another investigation focused on the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one significantly improved cognitive function and reduced markers of neuroinflammation compared to untreated animals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : Key synthetic routes include nucleophilic substitution of 3,3-dimethylbutyl groups onto dihydropyridinone scaffolds and cyclization of precursor amines. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd/C for hydrogenation), and temperature control (60–80°C). Reaction progress should be monitored via TLC or HPLC, with purity confirmed by NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm structural motifs (e.g., amine protons at δ 5.8–6.2 ppm, dihydropyridinone carbonyl at ~170 ppm). IR validates functional groups (C=O stretch at ~1650 cm1^{-1}). Conflicting data (e.g., tautomerism) can be resolved via variable-temperature NMR or X-ray crystallography .

Q. What are common impurities in its synthesis, and how are they identified?

  • Methodological Answer : By-products include unreacted precursors or regioisomers. LC-MS or HPLC with UV detection (λ = 254 nm) identifies impurities. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic behavior of 3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one under catalytic conditions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p) basis set) model electron density distribution and frontier molecular orbitals. Compare HOMO-LUMO gaps with experimental redox potentials to predict reactivity. Validate with cyclic voltammetry .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Re-run DFT simulations with explicit solvent models (e.g., PCM) and compare with variable-temperature NMR. X-ray crystallography provides definitive structural validation .

Q. How can tautomeric equilibria in this compound be analyzed across solvents?

  • Methodological Answer : Use 1H^1H-NMR in DMSO-d6_6, CDCl3_3, and D2 _2O to observe proton exchange. DFT calculations (implicit solvent models) predict tautomer stability. Correlate solvent polarity (Kamlet-Taft parameters) with tautomer ratios .

Q. What role does steric hindrance from the 3,3-dimethylbutyl group play in regioselective functionalization?

  • Methodological Answer : The bulky substituent directs electrophilic attacks to the less hindered C4/C6 positions. Confirm regioselectivity via NOESY NMR (proximity effects) or kinetic studies comparing reaction rates with/without the substituent .

Q. How can molecular docking guide the design of biologically active analogs?

  • Methodological Answer : Dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina. Optimize substituents (e.g., electron-withdrawing groups) based on binding energy scores. Validate with in vitro enzyme inhibition assays .

Methodological Notes

  • Experimental Design : Prioritize factorial design (e.g., varying catalysts, solvents) to identify optimal conditions. Use ANOVA for statistical validation .
  • Data Validation : Cross-reference computational results (DFT, docking) with spectroscopic and crystallographic data to ensure reliability .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling to accelerate structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.